Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate
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Overview
Description
Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate: is a chemical compound with the molecular formula C6H7N2NaO4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate typically involves the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with a sulfonating agent, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The final product is then purified through crystallization or other separation techniques to achieve the required specifications.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfinate or sulfonamide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinates, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is used as a reagent in organic synthesis, particularly in the preparation of sulfonated pyrimidine derivatives.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building
Biological Activity
Sodium 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C6H10N4O4S
- Molecular Weight : 238.32 g/mol
- CAS Number : 124788-36-9
- Structure : The compound features a pyrimidine ring with two keto groups and a sulfinate group, contributing to its reactivity and biological interactions.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can interfere with pyrimidine metabolism pathways, which is crucial for nucleic acid synthesis in cells .
- Antimicrobial Activity : Research highlights its potential as an antimicrobial agent. In vitro studies demonstrate that it inhibits the growth of various bacterial strains and fungi by disrupting their metabolic processes .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against cancer cell lines. For example, it has shown significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells with an IC50 value indicating effective concentration levels for therapeutic use .
Biological Activity Overview
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on HT-29 colon cancer cells. The results indicated that the compound induced apoptosis significantly at concentrations as low as 10 µM. The mechanism was linked to the activation of pro-apoptotic pathways involving caspases and the downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. This suggests its potential as a therapeutic agent in treating infections caused by resistant strains .
Properties
Molecular Formula |
C6H7N2NaO4S |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
sodium;1,3-dimethyl-2,4-dioxopyrimidine-5-sulfinate |
InChI |
InChI=1S/C6H8N2O4S.Na/c1-7-3-4(13(11)12)5(9)8(2)6(7)10;/h3H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GEWRAAJNGLZOSV-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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